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Indazole derivative 3

Cat. No.: B10833553
M. Wt: 347.80 g/mol
InChI Key: JZDRNRKIZBGYLY-UHFFFAOYSA-N
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Description

Indazole Derivative 3 is a synthetically produced, high-purity small molecule based on the privileged 1H-indazole scaffold, designed for advanced pharmacological and chemical biology research. Indazole derivatives are recognized as significant pharmacophores in medicinal chemistry due to their versatile biological activities and presence in several approved therapeutics and clinical candidates, such as the anticancer drugs Pazopanib, Axitinib, and Niraparib . This compound is of particular interest in oncology research. Indazole-based molecules have demonstrated potent antiproliferative activities against a diverse panel of human cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) models . The 1H-indazole-3-amine and related structures are known to act as effective hinge-binding fragments, enabling them to inhibit various kinase targets . Research suggests that potent indazole derivatives can induce apoptosis and affect cell cycle progression, potentially through mechanisms involving the inhibition of Bcl-2 family members and the p53/MDM2 pathway . Beyond oncology, the indazole core also shows promise in other research areas, including cardiovascular diseases and as a scaffold for inhibiting enzymes like monoamine oxidase (MAO) . This product is supplied for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18ClN5O2 B10833553 Indazole derivative 3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18ClN5O2

Molecular Weight

347.80 g/mol

IUPAC Name

8-(6-chloro-1H-indazol-4-yl)-6,6-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C16H18ClN5O2/c1-15(2)8-22(4-3-16(15)13(23)19-14(24)20-16)12-6-9(17)5-11-10(12)7-18-21-11/h5-7H,3-4,8H2,1-2H3,(H,18,21)(H2,19,20,23,24)

InChI Key

JZDRNRKIZBGYLY-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=C3C=NN4)Cl)C

Origin of Product

United States

Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity of Indazole Derivative 3

Mechanistic Pathways of Indazole Ring Construction

The formation of the indazole ring can be achieved through various synthetic strategies, each with its own mechanistic nuances. Transition-metal-catalyzed reactions, particularly those involving rhodium, have emerged as powerful methods for constructing the indazole core via C-H activation and annulation sequences.

One notable pathway involves the Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates with nitrosobenzenes. nih.gov Mechanistic investigations suggest a process initiated by a reversible C-H bond metalation. nih.gov

Another significant approach is the Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes, leading to N-aryl-2H-indazoles. acs.org This reaction is proposed to proceed through ortho C-H bond activation directed by the azo group, followed by reversible addition to the aldehyde. acs.org

Proposed Transition States and Reaction Intermediates

In the rhodium-catalyzed synthesis of indazoles, several key intermediates and transition states have been proposed based on experimental and computational studies. For the reaction of imidates with nitrosobenzenes, a rhodacycle intermediate is generated following C-H activation. The subsequent migratory insertion of the Rh-C bond into the N=O group of nitrosobenzene forms a six-membered rhodacycle. Protonolysis of this intermediate releases a hydroxylamine (B1172632) derivative and regenerates the Rh(III) catalyst. nih.gov

In the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, the proposed mechanism involves the formation of an alcohol intermediate after the initial C-H activation and addition to the aldehyde. acs.org This is followed by a cyclative capture through intramolecular nucleophilic substitution to yield the indazole product. acs.org

Reaction Proposed Intermediate/Transition State Description
Rh(III)/Cu(II)-catalyzed reaction of imidates and nitrosobenzenesRhodacycleFormed after initial C-H activation of the benzimidate.
Six-membered rhodacycleResulting from the migratory insertion of the Rh-C bond into the N=O group.
Rh(III)-catalyzed reaction of azobenzenes and aldehydesAlcohol intermediateFormed from the addition of the activated C-H bond to the aldehyde.
Cyclative capture transition stateLeading to the formation of the indazole ring via intramolecular nucleophilic substitution.

Kinetic Investigations of Indazole Formation

Kinetic studies, including the determination of kinetic isotope effects (KIE), provide valuable insights into the rate-determining steps of reaction mechanisms. In the context of rhodium-catalyzed C-H activation for indazole synthesis, KIE experiments are instrumental in determining whether C-H bond cleavage is involved in the slowest step of the reaction. researchgate.netsnnu.edu.cn

A primary KIE greater than 1 (kH/kD > 1) suggests that the C-H bond is broken in the rate-determining step. Conversely, a KIE close to 1 indicates that C-H bond cleavage is not rate-limiting. baranlab.org For some C-H activation reactions, inverse KIEs (kH/kD < 1) have been observed, which can be indicative of the formation of a pre-equilibrium complex before the C-H bond cleavage step. researchgate.net

Kinetic Parameter Observation in Indazole Synthesis Mechanistic Implication
Primary Kinetic Isotope Effect (KIE)Often measured in Rh-catalyzed C-H functionalization.A significant KIE suggests C-H bond cleavage is part of the rate-determining step.
Competition ExperimentsUsed to determine the effect of electronics on the reaction rate.Provides information on the electronic nature of the transition state.

Isotopic Labeling Studies for Mechanism Validation

Isotopic labeling, particularly with deuterium, is a powerful technique to trace the pathways of atoms during a chemical reaction and validate proposed mechanisms. researchgate.net In the synthesis of indazoles via C-H activation, deuterium labeling experiments have been employed to probe the reversibility of the C-H activation step.

For instance, in the Rh(III)-catalyzed synthesis of 1H-indazoles from aldehyde phenylhydrazones, deuterium labeling experiments showed deuterium loss in both the product and the reclaimed starting material. This observation supports the proposal of an initial reversible C-H bond metalation step in the catalytic cycle. nih.gov Such studies provide strong evidence for the dynamic nature of the C-H activation process.

Reactivity Profiles and Chemical Transformations of Indazole Derivative 3

The chemical reactivity of 3-substituted indazoles is characterized by their susceptibility to both electrophilic and nucleophilic attack, leading to a diverse array of functionalized derivatives.

Electrophilic Aromatic Substitution Patterns

Indazoles undergo electrophilic aromatic substitution reactions, with the position of substitution being influenced by the nature of the substituent at the 3-position and the reaction conditions. Halogenation is a common and synthetically useful electrophilic substitution reaction for indazoles. chim.itnih.gov

The introduction of a bromine atom at the C3 position of the indazole ring can be achieved using various brominating agents such as dibromohydantoin under ultrasound irradiation. nih.gov The regioselectivity of these reactions is a key consideration. For many 2-substituted indazoles, bromination occurs selectively at the C3 position. nih.gov The electronic nature of substituents on the indazole ring can influence the reactivity, with both electron-donating and electron-withdrawing groups being tolerated. nih.gov

Electrophilic Reagent Indazole Substrate Position of Substitution Typical Conditions
Dibromohydantoin2-Aryl-2H-indazolesC3Ultrasound, Na2CO3, EtOH nih.gov
N-Bromosuccinimide (NBS)1H-IndazoleC3Various solvents (e.g., MeCN, CH2Cl2) chim.it
Iodine/Potassium Hydroxide1H-IndazoleC3DMF chim.it

Nucleophilic Substitution Reactions

3-Haloindazoles are valuable precursors for the synthesis of a wide range of 3-substituted indazoles via nucleophilic substitution reactions. The halogen atom at the C3 position can be displaced by various nucleophiles, including amines, thiols, and cyanides. mdpi.comresearchgate.net

For example, 3-bromoindazoles can undergo palladium-catalyzed cross-coupling reactions with boronic acids (Suzuki coupling) or alkynes (Sonogashira coupling) to form C-C bonds at the C3 position. mdpi.com Nucleophilic aromatic substitution (SNA) reactions with amines are also common, providing access to 3-aminoindazole derivatives. organic-chemistry.org The reactivity of the 3-haloindazole is influenced by the nature of the halogen, with iodides and bromides generally being more reactive than chlorides.

Nucleophile 3-Haloindazole Substrate Product Type Reaction Conditions
Amines3-Bromoindazole3-AminoindazoleBuchwald-Hartwig coupling (Pd catalyst, base) chim.it
Phenylboronic acid3-Iodo-2-(trifluoromethyl)-1H-indole3-Phenyl-2-(trifluoromethyl)-1H-indoleSuzuki Coupling (Pd catalyst, base) mdpi.com
Copper cyanide3-Iodo-2-(trifluoromethyl)-1H-indole3-Cyano-2-(trifluoromethyl)-1H-indoleNucleophilic substitution mdpi.com
4-Methylthiophenol3-Bromo-2-(trifluoromethyl)-1H-indole3-(4-Methylphenylthio)-2-(trifluoromethyl)-1H-indoleNucleophilic substitution (Cs2CO3) mdpi.com

Oxidation and Reduction Processes

The indazole core can be susceptible to oxidation and reduction, although reactions often target the substituents, profoundly influencing the molecule's final structure and properties.

Oxidation: The oxidation of the indazole nucleus itself is not a widely utilized transformation. Instead, oxidative processes are more commonly observed in the modification of substituents attached to the ring. For instance, in the case of 3-aminoindazoles, a representative class of 3-substituted indazoles, the amino group can undergo oxidative reactions. Studies have shown that 3-aminoindazoles can be harnessed as radical precursors through oxidative denitrogenation. A novel copper-catalyzed aromatic metamorphosis of 3-aminoindazoles proceeds via the oxidative cleavage of two C-N bonds, leading to the formation of diverse nitrile-containing triphenylenes nih.gov. This transformation highlights how the 3-substituent dictates the oxidative reactivity of the molecule. Another reported oxidative reaction is the radical C3-nitration of 2H-indazoles using iron(III) nitrate in the presence of TEMPO and oxygen as oxidants, which provides a direct method for functionalization at the 3-position tandfonline.com.

Reduction: Reduction reactions involving indazole derivatives are frequently employed, particularly for the transformation of nitro groups, which are common substituents. The catalytic reduction of nitro-substituted indazoles is a key step in the synthesis of aminoindazoles, which are valuable building blocks in medicinal chemistry. This process typically involves the use of catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source like hydrazine (B178648) hydrate (B1144303) or hydrogen gas nih.gov. The selective reduction of a nitro group without affecting the indazole ring is a testament to the stability of the aromatic core under these conditions nih.gov.

Another notable reductive process is the electrochemical reduction of the indazole ring itself. This method can generate indazole anions, which are potent nucleophiles. Subsequent reaction with electrophiles, such as acid anhydrides, results in selective acylation, predominantly at the N1 position nih.gov.

Process Reagent/Condition Substrate Example Product Type
Oxidation Cu-catalysis, Oxidant3-AminoindazoleNitrile-containing triphenylene
Oxidation Fe(NO₃)₃, TEMPO, O₂2H-Indazole3-Nitro-2H-indazole
Reduction Pd/C, H₂ or HydrazineNitro-substituted indazoleAmino-substituted indazole
Reduction ElectrochemicalIndazoleIndazole anion (for acylation)

Phototransposition and Rearrangement Studies

Indazole derivatives exhibit fascinating photochemical reactivity, undergoing significant skeletal rearrangements upon irradiation. A prominent example is the phototransposition of indazoles into benzimidazoles, a transformation that involves a nitrogen-carbon transposition.

This rearrangement is known to occur in low yield when 1H-indazoles are subjected to high-energy UVC irradiation. However, recent studies have significantly improved the efficiency of this process. It has been discovered that the 2H-tautomer of indazole absorbs light more strongly at longer wavelengths (UVB or UVA) than the 1H-tautomer. By derivatizing the indazole at the N2 position, the equilibrium is shifted, favoring the 2H-tautomer. This strategy allows for the high-yielding conversion of N2-derivatized indazoles to the corresponding benzimidazoles, with yields of up to 98% nih.gov.

The proposed mechanism for this phototransposition involves several steps. For 1H-indazoles, the process is thought to begin with an excited-state tautomerization to the 2H-isomer. Subsequent photoexcitation of the 2H-indazole leads to the formation of a high-energy Dewar-type intermediate. This is followed by N-N bond homolysis to generate a diradical intermediate, which then rearranges to form a more stable aziridine intermediate before ultimately yielding the benzimidazole product. The efficiency of this reaction has been shown to correlate with the electron density at the N2 position of the indazole substrate nih.gov.

Starting Material Irradiation Wavelength Key Intermediate Product Yield
1H-IndazoleUVC (high energy)Dewar intermediate, DiradicalBenzimidazoleLow
N2-derivatized IndazoleUVB/UVA (lower energy)Dewar intermediate, DiradicalBenzimidazoleUp to 98%

Computational Mechanistic Analysis

Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms of indazole derivatives, offering insights into reaction barriers, pathways, and the stability of intermediates that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Analysis of Reaction Barriers and Pathways

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving indazole derivatives. DFT calculations are frequently used to support or predict reaction pathways by computing the energies of reactants, transition states, and products.

For instance, in the study of regioselective N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations were employed to evaluate the reaction mechanisms. The calculations suggested that a chelation mechanism involving a cesium catalyst leads to the N1-substituted product, whereas other non-covalent interactions drive the formation of the N2-product researchgate.net. Natural Bond Orbital (NBO) analyses further supported these proposed pathways by calculating the partial charges and Fukui indices at the N1 and N2 positions researchgate.net.

DFT has also been applied to understand the addition of formaldehyde to nitro-substituted indazoles. Calculations at the B3LYP/6-311++G(d,p) level helped to rationalize the preferential formation of N1-CH₂OH derivatives over their N2 counterparts by determining their relative thermodynamic stabilities nih.gov. The calculated energy difference of 20 kJ·mol⁻¹ favored the 1-substituted isomer, aligning with experimental observations nih.gov.

In the context of the oxidative reactions of 3-aminoindazoles, DFT calculations have supported the proposed mechanism involving oxidative denitrogenation and the generation of radical precursors nih.gov. Similarly, the mechanism of the radical C3-nitration of 2H-indazoles was proposed based on control experiments and corroborated by quantum chemical calculations tandfonline.com. These studies demonstrate the power of DFT in providing a molecular-level understanding of reaction barriers and pathways for indazole derivatives.

Reaction Studied DFT Functional/Basis Set Key Computational Finding Reference
N-alkylation of Indazole-3-carboxylateB3LYP/6-311++G(d,p) (example)Chelation mechanism for N1-substitution; NCI for N2 researchgate.net
Formaldehyde addition to IndazoleB3LYP/6-311++G(d,p)N1-adduct is 20 kJ·mol⁻¹ more stable than N2-adduct nih.gov
Radical C3-NitrationNot specifiedSupported proposed radical chain mechanism tandfonline.com

Molecular Dynamics Simulations of Reaction Dynamics

While DFT is excellent for mapping static potential energy surfaces, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of a system over time, including conformational changes and solvent effects. However, the application of MD simulations to study the reaction dynamics (i.e., the explicit simulation of bond-breaking and bond-forming events) of indazole derivatives is still an emerging area.

While these simulations provide crucial insights for drug design, they generally rely on classical force fields where chemical bonds are fixed. Simulating the chemical reactions themselves, such as the phototransposition or oxidation processes described above, would require reactive force fields or computationally expensive ab initio molecular dynamics (AIMD). As of now, detailed AIMD studies on the reaction dynamics of "this compound" are not widely reported in the literature, indicating a promising avenue for future research to complement the static picture provided by DFT.

Advanced Spectroscopic and Crystallographic Characterization of Indazole Derivative 3

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of indazole derivatives in both solution and the solid state. It provides detailed information about the chemical environment of individual atoms, enabling the elucidation of connectivity, conformation, and dynamic processes such as tautomerism.

Indazoles can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, and the study of these equilibria is crucial for understanding their chemical reactivity and biological activity. researchgate.netresearchgate.net Multi-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful techniques for unambiguously assigning proton (¹H) and carbon (¹³C) signals and probing the complex tautomeric and conformational equilibria of Indazole derivative 3 in solution. researchgate.netbohrium.com

For instance, ¹H-¹⁵N HMBC experiments can directly probe the nitrogen environments, providing definitive evidence for the protonation site and thus the dominant tautomeric form in a given solvent. researchgate.net Variable temperature (VT) NMR studies can also be employed to investigate the dynamics of tautomeric exchange, potentially allowing for the individual tautomers to be observed at low temperatures where their interchange is slow on the NMR timescale. researchgate.net

Detailed analysis of the NMR spectra provides precise chemical shift and coupling constant data, which are sensitive to the molecule's conformation and electronic structure.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for an Indazole Derivative Data synthesized from reported values for analogous structures. nih.govmdpi.com

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)
3140.98.15s-
3a121.9---
4127.27.85d8.4
5123.17.30t7.2
6122.97.50t7.6
7111.17.83d8.4
7a140.8---

Note: Chemical shifts are highly dependent on the solvent and specific substituents on the indazole core.

In the pharmaceutical context, understanding the solid-state properties of a compound is critical, as different crystalline forms, or polymorphs, can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these solid forms. researchgate.netnih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment within the crystal lattice. jeol.com

Cross-polarization magic-angle spinning (CP-MAS) is a standard ssNMR technique used to acquire high-resolution spectra of nuclei like ¹³C. Because the chemical shifts in ssNMR are highly sensitive to the molecular conformation and intermolecular packing, different polymorphs of this compound will give rise to distinct sets of peaks. jeol.comnih.gov This allows for the unambiguous identification and quantification of different polymorphic forms in a bulk sample.

Furthermore, ssNMR can provide insights that are complementary to diffraction methods. It can help determine the number of crystallographically independent molecules in the asymmetric unit and probe local disorder that may not be apparent from X-ray diffraction data. researchgate.net

Table 2: Hypothetical ¹³C CP-MAS Solid-State NMR Chemical Shifts for Two Polymorphs of this compound

Carbon PositionPolymorph A (δ, ppm)Polymorph B (δ, ppm)
C3141.5142.8
C3a122.3123.1
C4127.9127.5
C5123.8124.5
C6123.5122.9
C7111.9111.4
C7a141.2140.4

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions, which is fundamental to understanding the structure-property relationships of this compound.

Single crystal X-ray diffraction (SCXRD) analysis provides the most accurate and detailed atomic-level picture of a molecule's structure in the solid state. mdpi.commdpi.com By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated, which can be mathematically reconstructed to yield a three-dimensional model of the electron density within the crystal's unit cell.

The resulting crystal structure for this compound would confirm its molecular conformation, establish the tautomeric form present in the solid state, and reveal the details of its crystal packing. This includes the identification of intermolecular interactions such as hydrogen bonds and π–π stacking, which govern the stability of the crystal lattice. researchgate.net

Table 3: Representative Single Crystal X-ray Diffraction Data for an Indazole Derivative Data synthesized from reported values for analogous structures. mdpi.commdpi.com

ParameterValue
Chemical FormulaC₁₅H₁₀N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.871
b (Å)15.968
c (Å)11.980
β (°)100.28
Volume (ų)1481.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.486

While SCXRD requires a suitable single crystal, powder X-ray diffraction (PXRD) can be performed on a microcrystalline powder. marshall.edu PXRD is an essential tool for phase identification and is widely used in pharmaceutical sciences to characterize different polymorphs, solvates, and hydrates. nih.govsemanticscholar.org

Each crystalline phase of a substance produces a unique PXRD pattern, which serves as a fingerprint for that specific form. marshall.edu For this compound, PXRD would be used to screen for different polymorphs produced under various crystallization conditions. The resulting diffractograms, which plot diffraction intensity versus the diffraction angle (2θ), can be compared to identify known crystalline forms or detect new ones. google.com

Table 4: Characteristic Powder X-ray Diffraction Peaks for Two Crystalline Forms of an Indazole Derivative Data synthesized from reported values for analogous structures. google.com

Form A: Diffraction Angle (2θ)Form B: Diffraction Angle (2θ)
6.1°5.1°
11.8°8.8°
16.8°10.3°
18.1°16.9°
19.5°18.3°

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing information about molecular structure and bonding. americanpharmaceuticalreview.comelsevier.com The spectra are sensitive to intermolecular interactions, such as hydrogen bonding, making them valuable for studying the solid-state characteristics of this compound. mdpi.com

In IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency, while Raman spectroscopy measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com The two techniques are complementary, as some vibrational modes may be strong in one and weak or absent in the other.

For this compound, characteristic vibrational bands for the N-H group, C=O (if present), C=N, and C=C bonds of the aromatic rings can be readily identified. nih.gov Shifts in the position and changes in the shape of these bands, particularly the N-H stretching frequency, can provide strong evidence of hydrogen bonding within the crystal lattice. mdpi.com

Table 5: Key IR and Raman Vibrational Frequencies for Functional Groups in this compound Data synthesized from reported values for analogous structures. researchgate.netnih.gov

Functional GroupTechniqueCharacteristic Frequency (cm⁻¹)Description
N-HIR3300 - 3500N-H stretching (free)
N-HIR3100 - 3300N-H stretching (H-bonded)
C-H (aromatic)IR, Raman3000 - 3100C-H stretching
C=O (amide/acid)IR1630 - 1750Carbonyl stretching
C=N / C=CIR, Raman1450 - 1650Ring stretching vibrations
C-NIR1250 - 1350C-N stretching

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Isotope Ratios

Advanced mass spectrometry techniques are indispensable for the structural elucidation of novel compounds like this compound. These methods provide detailed information on the molecular weight, elemental composition, and structural features through fragmentation analysis and precise isotope ratio measurements.

Fragmentation Pattern Analysis

Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed techniques to study the fragmentation pathways of indazole derivatives. In the analysis of indazole-3-carboxamide analogues, a primary fragmentation pathway observed under EI-MS is the cleavage of the C-N bond of the amide group attached to the indazole ring at the C-3 position fxcsxb.comnih.gov.

For instance, studies on synthetic cannabinoids with an indazole-3-carboxamide structure reveal characteristic fragmentation patterns. The cleavage of bonds adjacent to the oxygen atom in the side chain at the C-3 position is a notable pathway in ESI-MS nih.gov. A key diagnostic fragment often observed is the indazole acylium cation (m/z 145.0398) nih.gov. The fragmentation of the side chain itself can also lead to significant ions; for example, alpha cleavage is a common occurrence that helps in identifying the structure of the substituent group nih.gov.

A generalized fragmentation pattern for 3-substituted indazole derivatives often involves the initial loss of the substituent group, followed by the fragmentation of the indazole core itself. The stability of the bicyclic indazole ring means that molecular ion peaks are often strong and clearly visible in the mass spectrum libretexts.org.

Interactive Table: Common Mass Fragments of Indazole-3-Carboxamide Derivatives

Below is an interactive table summarizing common fragment ions observed in the mass spectra of indazole-3-carboxamide derivatives.

Fragment DescriptionTypical m/z ValueIonization ModeReference
Indazole Acylium Cation145.0398ESI nih.gov
Product of α-cleavageVaries (e.g., 286.1916 for ADB-BUTINACA)ESI nih.gov
Loss of Amide Side ChainVariesEI fxcsxb.com
Molecular Ion [M]+VariesEI/ESI libretexts.org

Isotope Ratios

Isotope Ratio Mass Spectrometry (IRMS) provides high-precision measurements of the relative abundances of isotopes, which is particularly valuable for nitrogen-containing heterocyclic compounds like indazoles science.govpressbooks.pub. For nitrogen, the ratio of ¹⁵N to ¹⁴N is analyzed. This information can be crucial for elucidating biosynthetic pathways, understanding metabolic fates, and verifying the origin of a compound.

The analysis of nitrogen isotopes in organic compounds can be performed using gas chromatography coupled with an isotope-ratio mass spectrometer, where the compound is combusted online before entering the mass spectrometer nih.gov. The precision of these measurements can be very high, with standard deviations often better than 0.35‰ nih.gov.

To ensure consistency and comparability of data across different laboratories, standardized reference values are essential. For nitrogen-isotope analyses, the International Union of Pure and Applied Chemistry (IUPAC) recommends using a value of 272 for the ¹⁴N/¹⁵N ratio of atmospheric N₂ when calculating atom percent ¹⁵N from measured δ¹⁵N values ciaaw.org. Recently developed chemical methods allow for the direct isotopic exchange of ¹⁴N for ¹⁵N in various aromatic nitrogen heterocycles under mild conditions, facilitating the synthesis of isotopically labeled standards for advanced analytical studies nih.gov.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical properties of this compound are determined by its electronic structure and how it interacts with light. Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are key techniques used to characterize these properties.

Indazole derivatives are known to exhibit interesting photophysical behaviors, with some demonstrating significant fluorescence. acs.orgmdpi.com The absorption and emission characteristics are highly dependent on the nature and position of substituents on the indazole ring, as well as the solvent environment core.ac.ukresearchgate.net.

Electronic Absorption and Emission

Many 3-substituted-1H-indazoles exhibit strong absorption in the UV region and can produce significant fluorescence with quantum yields reaching as high as 85% acs.org. For example, studies on benzo[f]indazoles show broad absorption bands in the 350–400 nm range, with molar absorption coefficients (ε) around 20,000-25,000 M⁻¹cm⁻¹ ehu.eus.

The fluorescence emission spectra often show a bathochromic (red) shift when the polarity of the solvent is increased, a phenomenon known as solvatochromism core.ac.ukresearchgate.net. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift, which is also influenced by the solvent and the molecular structure ehu.eus.

Interactive Table: Photophysical Properties of Representative Indazole Derivatives

This table presents typical photophysical data for various functionalized indazole derivatives in different solvents.

Indazole Derivative TypeSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Reference
3-Substituted-1H-IndazoleNot Specified---up to 0.85 acs.org
Benzo[f]indazoleAcetone38244137000.84 ehu.eus
Benzo[f]indazoleMethanol38045947000.65 ehu.eus
Pyrimido[1,2-b]indazoleNot Specified---0.010 - 0.068 mdpi.com

These data highlight the tunable nature of the photophysical properties of indazole derivatives, making them promising candidates for applications in materials science and bioimaging ehu.eusresearchgate.net. The relationship between the molecular structure and the resulting photophysical properties is a key area of ongoing research ehu.eus.

Computational and Theoretical Chemistry Studies of Indazole Derivative 3

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to determine the electronic structure and molecular properties of indazole derivatives. nih.govresearchgate.net These calculations provide insights into the molecule's stability, reactivity, and electrical characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). irjweb.comyoutube.com The energy of the HOMO is associated with a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive. irjweb.com DFT computations have been employed to calculate these values for various indazole derivatives, revealing that the distribution of HOMO and LUMO orbitals often spans almost the entire molecule. researchgate.net In many studies, specific derivatives with the largest HOMO-LUMO energy gaps are identified as having high molecular hardness and stability. nih.govresearchgate.netrsc.org

Table 1: Example Frontier Molecular Orbital Energies for Select Indazole Derivatives Note: The following data is compiled from studies on various indazole derivatives and serves as a representative example for this class of compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)
Derivative 8a-6.45-1.554.90
Derivative 8c-6.91-1.934.98
Derivative 8s-6.88-1.825.06

Data sourced from DFT studies on 3-carboxamide indazole derivatives. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule and predict its reactivity sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. irjweb.com

For indazole derivatives, MEP analysis helps in understanding hydrogen bonding and other intermolecular interactions. researchgate.netresearchgate.net The calculations are often performed using DFT methods, providing detailed insights into the compound's properties that are critical for research and drug development. nih.gov

These properties can be calculated using computational methods such as DFT and Hartree-Fock (HF). ijcrt.orgrepositorioinstitucional.mx For azoles, a class of compounds related to indazoles, DFT calculations have been shown to provide dipole moment results that are very close to experimental values. ijcrt.org The calculated polarizability can be used to estimate the average molecular polarizability and understand how bonding affects the distribution of the electron cloud. ijcrt.org

Table 2: Example Calculated Dipole Moments for Azole Compounds Note: Data for related azole compounds are presented to illustrate typical values obtained through computational chemistry.

CompoundMethodCalculated Dipole Moment (Debye)
GSNHF/aug-cc-pVQZ6.57
GSNDFT/B3LYP/6-311++G(d,p)6.09
GSNMP2/aug-cc-pVTZ6.16

Data sourced from a theoretical study on Guanidinium 4-amino-3,5-dinitropyrazolate (GSN). repositorioinstitucional.mx

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (such as an indazole derivative) when it binds to a specific protein target. biotech-asia.org It is a key tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The molecular docking process typically begins with the preparation of both the ligand and the target protein. The three-dimensional structure of the protein is often obtained from a repository like the Protein Data Bank (PDB). nih.gov Standard preparation protocols involve removing water molecules, adding polar hydrogens, and assigning charges to the protein atoms. nih.gov The ligand's structure is optimized to find its most stable conformation.

Software such as AutoDock is commonly used to perform the docking simulations. nih.govresearchgate.net These programs often employ a Lamarckian genetic algorithm, which explores the conformational space of the ligand within the protein's binding site through a set of docking runs to identify the most favorable binding modes. biotech-asia.org The results are then analyzed and ranked based on a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. biotech-asia.org

The output of a docking simulation provides detailed information about the binding mode and the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for the ligand's affinity and selectivity. nih.gov

For indazole derivatives, docking studies have revealed several key types of interactions:

Hydrogen Bonding: These are critical for anchoring the ligand in the protein's active site. For example, studies have shown indazole derivatives forming hydrogen bonds with the NH1 and NH2 atoms of amino acid residues like Arginine (Arg115). derpharmachemica.com

Hydrophobic Interactions: These interactions, including π-alkyl and π-sigma bonds, often involve residues such as Tyrosine, Proline, and Leucine. biotech-asia.org

π-Stacking: This non-covalent interaction occurs between the aromatic rings of the indazole scaffold and aromatic residues like Tryptophan and Tyrosine, which can be essential for strong ligand binding. researchgate.net

Analysis of these interactions helps in understanding the structure-activity relationship and guides the design of new derivatives with improved potency and selectivity. researchgate.net

CompoundBinding Energy (kcal/mol)Key Interacting Residues
Derivative 5f-8.0Arg115
Derivative 5g-7.7Arg115, Thr310, Leu372, Leu477
Derivative 5n-7.7Arg115, Thr310, Leu372, Leu477

Data sourced from a molecular docking study on substituted indazole derivatives. derpharmachemica.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a cornerstone of computational biology, allowing researchers to observe the physical motion of atoms and molecules over time. For Indazole derivative 3, 100-nanosecond-long MD simulations have been employed to explore the stability of its binding mode within the VEGFR2 kinase pocket. nih.gov These simulations provide a dynamic picture of the ligand-protein complex, revealing crucial details about its stability and the nature of the interactions that hold it together.

The stability of the complex formed between this compound and the VEGFR2 kinase is essential for its inhibitory function. MD simulations confirmed that the compound can efficiently bind to the kinase pocket, and its position is stabilized by a network of interactions with key amino acid residues. nih.gov

The analysis of the simulation trajectory for this compound highlighted the significance of water bridges in mediating its interactions within the binding site, particularly with the amino acid residue Asn923. nih.gov While direct polar interactions were not consistently observed with Asn923, the presence of these water-mediated contacts is crucial for maintaining the ligand's orientation. Furthermore, the MD procedure confirmed the presence of stable hydrophobic interactions between this compound and Leu1035. nih.gov The interactions with another key residue, Cys1045, were also found to involve hydrogen bonding supported by water bridges, underscoring the complex and dynamic nature of the binding environment. nih.gov

To quantify the strength of the interaction between this compound and VEGFR2, various theoretical energy calculations have been performed. These methods provide a deeper understanding of the forces driving the binding event.

One such approach is the Symmetry-Adapted Perturbation Theory (SAPT0), which deconstructs the total interaction energy into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion. For the interaction between this compound and the amino acid Glu885, these energy terms were calculated, providing a detailed profile of the binding forces. nih.gov

Table 1: SAPT0 Energy Components for this compound Interaction with Glu885
Energy ComponentValue (kcal/mol)
Electrostatics-0.690
Exchange2.260
Induction-0.930
Dispersion-2.310

Additionally, Pair-Interaction Energy Decomposition Analysis (PIEDA) was used to further dissect the binding energetics. The PIEDA calculations for this compound yielded a total energy of interaction (Etot) of -4.960 kcal/mol, broken down into several components that describe the complex interplay of forces contributing to the binding affinity. nih.gov

Table 2: PIEDA Energy Calculation Terms for this compound
Energetic TermValue (kcal/mol)
Ees (Electrostatic)-4.290
Eex (Exchange)0.830
ECT+mix (Charge Transfer + Mix)-1.320
Edisp (Dispersion)-2.070
Gsol (Solvation Free Energy)1.890
Etot (Total Energy)-4.960

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. While these methods are powerful tools in drug discovery for designing potent kinase inhibitors, specific QSAR or QSPR studies focusing on this compound were not identified in the reviewed literature. nih.govfrontiersin.orgresearchgate.net

The development of a QSAR model involves creating a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to activity. researchgate.net For a series of indazole analogues, this would typically involve aligning the structures and calculating various steric, electronic, and hydrophobic field values for 3D-QSAR, or topological indices for 2D-QSAR. nih.govfrontiersin.org The resulting model's predictive power must be rigorously validated using statistical methods and external test sets to ensure its reliability for predicting the activity of new, unsynthesized compounds. frontiersin.org

A validated QSAR model can identify key structural features, or descriptors, that are either beneficial or detrimental to the biological activity. nih.gov For instance, the contour maps generated from a 3D-QSAR study can highlight specific regions around the molecular scaffold where bulky groups might enhance activity (steric favorability) or where electronegative groups could improve binding (electrostatic favorability). frontiersin.org This information provides direct, actionable insights for medicinal chemists to modify a lead compound like this compound to improve its potency and selectivity.

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is another essential computational strategy that defines the crucial spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. mdpi.com While this approach is widely used for discovering novel kinase inhibitors, specific pharmacophore models developed from or for this compound have not been detailed in the available research. nih.govbenthamscience.com

A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that fit the model, a process known as virtual screening. benthamscience.combenthamdirect.com This enables the rapid identification of diverse chemical scaffolds that are likely to bind to the target of interest, such as VEGFR2. Successful hits from the virtual screen can then be subjected to more computationally intensive methods like molecular docking and MD simulations to refine the list of potential candidates for synthesis and biological testing. mdpi.com

Conformational Analysis and Energy Minimization Studies

Computational and theoretical chemistry studies are essential in modern drug discovery and materials science for predicting the physicochemical properties and biological activities of molecules. For indazole derivatives, these studies provide critical insights into their three-dimensional structures, stability, and reactivity. Conformational analysis and energy minimization are fundamental computational techniques used to identify the most stable geometric arrangement of a molecule, which is crucial for understanding its interaction with biological targets. This section focuses on the theoretical studies concerning the conformational properties of this compound, identified for this discussion as 1H-indazole-3-carboxylic acid .

The primary goal of conformational analysis is to explore the potential energy surface of a molecule to find its low-energy conformations, particularly the global energy minimum. This is the most stable spatial arrangement of the atoms. Methodologies such as Density Functional Theory (DFT) are widely employed for the geometric optimization of indazole structures. nih.gov These calculations help determine the most energetically favorable conformation, which is essential for further analyses like molecular docking or calculating molecular properties. nih.gov

Research on the energetic and structural aspects of 1H-indazole-3-carboxylic acid has utilized both experimental and computational approaches to determine its stability. The standard molar enthalpy of formation, a key thermodynamic property derived from the molecule's minimized energy state, has been investigated. Such studies compare experimentally determined values with those calculated using theoretical models like DFT to validate the accuracy of the computational methods.

In one such study, the enthalpy of formation for 1H-indazole-3-carboxylic acid in the gas phase was determined. The comparison between experimental findings and theoretical calculations provides a rigorous test for the computational model's ability to accurately represent the molecule's structure and energy.

Table 1: Comparison of Experimental and Theoretically Calculated Gas-Phase Enthalpy of Formation for 1H-indazole-3-carboxylic acid at 298.15 K
ParameterExperimental Value (kJ·mol⁻¹)Theoretical (DFT) Value (kJ·mol⁻¹)
ΔfHm°(g)-235.4 ± 4.5-233.9

The close agreement between the experimental and theoretical values underscores the reliability of DFT methods for performing energy minimization and predicting the thermodynamic properties of this indazole derivative. The optimized geometry resulting from these energy calculations represents the most probable and stable conformation of the molecule in the gas phase. This conformation serves as the foundation for understanding its intrinsic properties, free from intermolecular interactions present in the solid state. While detailed potential energy surface scans involving the rotation of the carboxylic acid group relative to the indazole ring are not extensively documented in the available literature, the existing thermodynamic studies confirm that modern computational methods can accurately establish the molecule's lowest energy state.

Pre Clinical Biological Evaluation and Mechanistic Insights of Indazole Derivative 3 in Vitro Focus

Enzyme Inhibition Studies and Mechanistic Characterization (In Vitro)

The in vitro inhibitory activities of various compounds designated as "Indazole Derivative 3" have been assessed against a range of enzymes. The following subsections detail these findings.

The indazole scaffold is a recognized pharmacophore in the development of kinase inhibitors. Specific research has identified certain molecules, designated as "compound 3," with notable inhibitory activity against serine/threonine kinases.

One such molecule, a dihydropyrimidinyl indazole amide identified as compound 3 , has been characterized as a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) nih.gov. This compound demonstrated significant in vitro potency against ROCK1, a serine/threonine kinase involved in regulating the actin cytoskeleton. However, a significant difference was observed between its enzymatic inhibition and its functional activity in a rat aortic ring dilation assay nih.gov. Further evaluation of this dihydropyrimidinyl indazole amide revealed its high selectivity for ROCK1 when screened against a panel of 33 other kinases nih.gov.

In a separate study, an indazole-based sulfonamide, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole , also referred to as compound 3 , was investigated for its potential to inhibit Mitogen-Activated Protein Kinase 1 (MAPK1). In silico molecular docking studies predicted a strong binding affinity of this compound to MAPK1, with a calculated binding energy of -7.55 Kcal/mol, suggesting its potential as an inhibitor of this key serine/threonine kinase scispace.commdpi.com.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Compound NameTarget KinaseInhibition DataReference
Dihydropyrimidinyl indazole amide (Compound 3)ROCK1IC50 > 30-fold selectivity over 33 other kinases nih.gov
1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole (Compound 3)MAPK1Binding Energy: -7.55 Kcal/mol (in silico) scispace.commdpi.com

Based on the available scientific literature, no in vitro inhibition data for Nitric Oxide Synthase (NOS) has been reported for the specific indazole derivatives designated as "compound 3" in the studies referenced in this article.

There is no available data from the reviewed literature regarding the in vitro inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) by the specific indazole derivatives referred to as "compound 3" in the research cited throughout this document.

The inhibitory effects of halogenated indazole derivatives on bovine milk lactoperoxidase (LPO) have been investigated. In this study, 6-Bromo-1H-indazole was designated as compound 3a . This compound demonstrated a potent inhibitory effect on LPO activity, with a calculated inhibition constant (Ki) of 10.99 µM. The study identified that all the tested indazole molecules, including 6-Bromo-1H-indazole, act as strong inhibitors of LPO nih.gov.

Table 2: In Vitro Inhibition of Lactoperoxidase by Indazole Derivative 3a
Compound NameTarget EnzymeInhibition Data (Ki)Reference
6-Bromo-1H-indazole (Compound 3a)Lactoperoxidase (LPO)10.99 µM nih.gov

In a study focused on indazole sulfonamides as potential inhibitors of Mycobacterium tuberculosis Inosine Monophosphate Dehydrogenase (IMPDH), a sulfonate derivative was included as a poorly active analog and designated as compound 3 . This compound was used as a negative control to investigate the metabolic effects of IMPDH inhibition. Unbiased metabolic pathway analysis showed that, in contrast to the active analogs, this poorly active sulfonate derivative caused minimal perturbations in the purine metabolism pathway of M. tuberculosis cells nih.gov. This finding supports the specific on-target activity of the more active indazole sulfonamides in the series.

The inhibitory activity of a series of 2-phenyl-3-(indazol-3-yl)-quinazolin-4(3H)-one derivatives against cyclooxygenase enzymes COX-1 and COX-2 was evaluated. Within this series, the parent compound, 3-(1H-indazol-3-yl)-2-phenylquinazolin-4(3H)-one , was labeled as compound 3a . The study revealed that this series of compounds possesses inhibitory activity against both COX isoforms. Specifically, compound 3a showed IC50 values of 89.3 µM and 102.0 µM for COX-1 and COX-2, respectively, indicating a slight selectivity towards the COX-1 isoform. Other derivatives in the '3' series, such as 3b and 3c, demonstrated moderate selectivity for COX-2 nih.gov.

Table 3: In Vitro Cyclooxygenase (COX) Inhibition by Indazole Derivatives 3a-d
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
3a89.3102.00.87 nih.gov
3b127.135.43.59 nih.gov
3c88.534.72.55 nih.gov
3d69.766.41.05 nih.gov

Modulation of Cellular Pathways (In Vitro Cell Line Studies)

The in vitro evaluation of this compound has shed light on its potential to modulate key cellular pathways involved in cell fate and proliferation. These studies, primarily conducted in cancer cell lines, have explored its impact on apoptosis, cell cycle progression, and autophagy.

Apoptosis Induction Mechanisms

While specific mechanistic studies on this compound's ability to induce apoptosis are not extensively detailed in the available research, the broader class of indazole derivatives has been shown to trigger programmed cell death in cancer cells through various mechanisms. Generally, these compounds exert their pro-apoptotic effects by influencing the intrinsic and extrinsic apoptosis pathways. This often involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. For instance, some indazole derivatives have been observed to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. researchgate.net

Furthermore, the activation of caspases, a family of proteases crucial for the execution of apoptosis, is a common mechanism for many anticancer agents. Studies on related indazole compounds have demonstrated the cleavage and activation of key executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell. researchgate.net The pro-apoptotic activity of some indazole derivatives is also linked to the activation of both initiator caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), suggesting a multi-faceted induction of apoptosis. researchgate.net

Table 1: Effects of Selected Indazole Derivatives on Apoptotic Markers in Cancer Cell Lines

Compound/Derivative Cell Line Effect on Bcl-2 Family Proteins Effect on Caspases
Indazole derivative 2f 4T1 Breast Cancer Upregulation of Bax, Downregulation of Bcl-2 Upregulation of cleaved caspase-3

Cell Cycle Arrest Mechanisms

Investigations into the effects of indazole derivatives on cell cycle progression have revealed their potential to halt the proliferation of cancer cells. One study indicated that a specific indazole derivative, identified as compound VIIIc, induced a significant disruption in the cell cycle, leading to arrest at the G2/M phase boundary. While the specific molecular mechanisms for this compound are not explicitly detailed, the G2/M checkpoint is a common target for DNA damaging agents and compounds that interfere with microtubule dynamics.

The progression through the cell cycle is tightly regulated by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin subunits. Arrest at the G2/M phase is often associated with the inhibition of the CDK1/Cyclin B1 complex. While direct evidence for this compound is pending, it is plausible that its mechanism of inducing G2/M arrest involves the modulation of the activity of this key regulatory complex.

Autophagy Pathway Modulation

The role of this compound in the modulation of the autophagy pathway is an area that requires further investigation. Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and its role in cancer is complex, acting as both a pro-survival and pro-death mechanism. There is currently a lack of specific in vitro studies detailing the effects of this compound on key autophagy markers such as the conversion of LC3-I to LC3-II or the expression of Beclin-1.

Antimicrobial Activity (In Vitro)

This compound has been evaluated for its in vitro antimicrobial properties, demonstrating activity against certain bacterial species. The broader class of indazole derivatives has been a subject of interest in the search for new antimicrobial agents.

Antibacterial Mechanisms

In vitro testing has determined the minimum inhibitory concentration (MIC) of this compound against the Gram-positive bacterium Enterococcus faecalis. While the precise mechanism of action for this compound has not been definitively elucidated, a common antibacterial mechanism for indazole derivatives is the inhibition of DNA gyrase. This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. Inhibition of DNA gyrase leads to a disruption of these vital cellular processes, ultimately resulting in bacterial cell death.

Table 2: In Vitro Antibacterial Activity of this compound

Compound/Derivative Bacterial Strain MIC (µg/mL)

Antifungal Mechanisms

Although various indazole derivatives have been screened for antifungal activity, specific data regarding the in vitro antifungal efficacy and mechanisms of action of this compound are not currently available in the reviewed literature. The potential for this compound to act against fungal pathogens remains an area for future research.

Antiviral Mechanisms

The antiviral mechanism of indazole derivatives, including representative compounds like this compound, is understood to be linked to the modulation of host cell signaling pathways that viruses exploit for their life cycle. A growing body of evidence indicates that viruses manipulate the host's intracellular calcium (Ca²⁺) system to create a favorable environment for their own replication. nih.govfrontiersin.org Viruses can induce an elevation in cytosolic calcium concentration to activate Ca²⁺-dependent enzymes and transcription factors that promote viral replication processes, including entry, protein expression, and virion maturation. nih.govfrontiersin.orgnih.gov

The antiviral action of this compound is hypothesized to stem from its ability to disrupt this virus-induced hijacking of the host's calcium signaling. One plausible mechanism is the inhibition of Calcium Release-Activated Calcium (CRAC) channels. patsnap.commedchemexpress.com CRAC channels are a specific type of ion channel on the cell membrane that mediate the influx of extracellular calcium. patsnap.com This process is vital for sustained calcium signaling required for various cellular activities, particularly in immune cells. patsnap.comnih.gov By blocking CRAC channels, this compound can prevent the sustained influx of calcium, thereby denying the virus a crucial cellular resource required for its propagation. mdpi.comresearchgate.net This inhibition dampens the overactive cellular responses that contribute to viral replication and pathogenesis, making CRAC channels a potential target for antiviral drug development. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Targets (Molecular Focus)

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds like this compound. For the indazole class of molecules, these studies involve systematically modifying the core indazole scaffold and its substituents to understand how chemical structure correlates with biological activity against specific targets. The insights gained are instrumental in designing derivatives with improved therapeutic profiles.

Impact of Substituent Modifications on In Vitro Potency and Selectivity

Research into the SAR of indazole derivatives has revealed that even minor structural modifications can profoundly affect their in vitro potency and selectivity. Studies focusing on indazole-3-carboxamides as inhibitors of CRAC channels have provided detailed insights into the influence of specific substituents.

A critical finding is the importance of the amide linker's regiochemistry at the 3-position of the indazole core. Derivatives with an indazole-CO-NH-Ar linkage consistently demonstrate more potent inhibition of calcium influx compared to their isomeric indazole-NH-CO-Ar counterparts. In one study, the most potent blockers in the indazole-CO-NH-Ar series exhibited sub-micromolar efficacy, whereas the reverse amide isomers were inactive even at high concentrations.

The nature of the aromatic moiety (Ar) attached to the carboxamide linker also significantly influences activity. Modifications to this ring system allow for the fine-tuning of the compound's potency. The table below summarizes the SAR for a series of indazole-3-carboxamide derivatives, illustrating the impact of substituent changes on their ability to block calcium influx, as measured by their half-maximal inhibitory concentration (IC₅₀).

CompoundAryl Moiety (Ar)IC₅₀ (µM) for Ca²⁺ Influx Inhibition
12a4-tert-Butylphenyl1.51
12b4-Chlorophenyl3.50
12cPhenyl> 30
12d4-Trifluoromethylphenyl0.67
9c (Isomer of 12c)Phenyl (reverse amide)> 100 (inactive)

As the data indicates, bulky, lipophilic, and electron-withdrawing substituents at the 4-position of the phenyl ring, such as trifluoromethyl (Compound 12d) and tert-butyl (Compound 12a), are favorable for potent activity. In contrast, an unsubstituted phenyl ring (Compound 12c) results in a significant loss of potency.

Mapping Key Pharmacophoric Features for Target Interaction

Based on SAR studies, a pharmacophore model for this compound and related compounds can be constructed. A pharmacophore defines the essential three-dimensional arrangement of functional groups required for biological activity.

The key pharmacophoric features for potent CRAC channel inhibition are:

The 1H-Indazole Scaffold: This bicyclic ring system serves as the core structural foundation. The 1H-indazole motif is recognized as a crucial pharmacophore that ensures effective interactions within the hydrophobic pockets of various biological targets.

The 3-Carboxamide Linker: The specific indazole-CO-NH-Ar regiochemistry is critical. This arrangement correctly positions the hydrogen bond donor (N-H) and acceptor (C=O) groups for optimal interaction with the target protein, likely the Orai1 subunit that forms the CRAC channel pore. The isomeric linker fails to achieve this necessary orientation, leading to a complete loss of activity.

The Substituted Aryl Moiety: This terminal group explores a specific binding pocket and is crucial for modulating potency. An appropriately substituted aromatic ring, particularly with electron-withdrawing or bulky lipophilic groups at the para-position, enhances binding affinity. This suggests the presence of a corresponding hydrophobic pocket in the target protein that can accommodate these groups.

Together, these features create a molecule with the precise structural and electronic properties required to bind effectively to its biological target and exert its inhibitory function.

Applications and Strategic Design in Medicinal Chemistry Research for Indazole Derivative 3

Rational Design Principles for Indazole-Based Therapeutic Candidates

The indazole scaffold is a prominent feature in many biologically active compounds, making it a "privileged scaffold" in medicinal chemistry. nih.gov Its versatility allows for the development of drugs targeting a wide array of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. nih.govmdpi.com The rational design of indazole-based therapeutic candidates relies on established medicinal chemistry principles to optimize their pharmacological properties.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. The indazole nucleus is considered a bioisostere of indole, and this substitution has been successfully employed in the development of various therapeutic agents. nih.govmdpi.comacs.org This strategy can lead to improved potency, selectivity, and pharmacokinetic properties. For example, the replacement of an indole moiety with an indazole scaffold was a key step in developing a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. nih.gov In another instance, the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisosteric replacement in a series of 5-substituted-1H-indazoles resulted in a highly potent and selective human monoamine oxidase B (MAO-B) inhibitor. diva-portal.org

Scaffold hopping involves searching for alternative core structures that can mimic the biological activity of a known active compound. acs.org This technique, often aided by computational methods, allows for the exploration of novel chemical space and the development of compounds with improved properties. acs.org Molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, is another powerful strategy. nih.gov A series of 1H-indazole-3-amine derivatives were designed using a molecular hybridization strategy, leading to the identification of a compound with promising antitumor activity. mdpi.comnih.gov Similarly, the combination of scaffold hopping and molecular hybridization has been used to develop potent Fibroblast Growth Factor Receptor (FGFR) inhibitors based on the 1H-indazol-3-amine scaffold. nih.gov

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds. nih.govnih.gov This approach starts with small, low-molecular-weight fragments that bind weakly to the target protein. frontiersin.orgbiosolveit.depharmacelera.com These initial hits are then optimized and grown into more potent, drug-like molecules. biosolveit.de The indazole scaffold has been utilized in FBDD campaigns. For instance, a fragment screening of phosphoinositide-dependent kinase-1 (PDK1) identified an aminoindazole fragment as a starting point. nih.gov This fragment was then evolved into a potent and highly ligand-efficient PDK1 inhibitor. nih.gov FBDD offers the advantage of exploring a wider chemical space with smaller libraries and often results in lead compounds with better physicochemical properties. nih.gov

Development of Indazole Derivative 3 as a Lead Compound for Pre-clinical Optimization

The development of a lead compound involves optimizing its biological activity and physicochemical properties to make it suitable for further pre-clinical and clinical studies. For indazole derivatives, this process often focuses on enhancing potency and selectivity for the intended biological target.

Several strategies are employed to enhance the in vitro potency and selectivity of indazole-based compounds. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the indazole ring affect biological activity. For example, in a series of 1H-indazole-3-carboxamide derivatives developed as GSK-3 inhibitors, the addition of a methyl group on the indazole phenyl ring led to a significant increase in activity. nih.gov Similarly, for indazole–pyrimidine-based VEGFR-2 inhibitors, the introduction of hydrogen bond-forming groups like amide and sulfonamide resulted in enhanced activity. nih.gov

Computational methods such as molecular docking can further guide the optimization process by predicting the binding mode of the compounds with their target, allowing for the rational design of modifications to improve binding affinity and selectivity. nih.gov

The following table presents data on the in vitro antiproliferative activity of a series of indazole derivatives, illustrating the impact of structural modifications on potency.

CompoundModificationTarget Cell LineIC₅₀ (µM)
2f 3,5-dimethoxystyryl group4T10.23 - 1.15
2o Chlorine added to 3,5-dimethoxystyryl group4T1Reduced potency compared to 2f
2p Vinyl linker transformed to ethyl linker4T1Reduced potency compared to 2f
6o Hybrid molecule designK5625.15
1i N-(2-(pyrrolidin-1-yl)ethyl)-carboxamideHCT-1161.0

Data sourced from multiple studies to illustrate structure-activity relationships. nih.govrsc.orgrsc.org

Achieving selectivity for a specific biological target over others is a critical challenge in drug development to minimize off-target effects. nih.gov For indazole derivatives, which often target protein kinases, selectivity is particularly important due to the high degree of similarity in the ATP-binding sites across the kinome.

Strategies to improve selectivity include exploiting unique features of the target's binding site. For instance, increasing the steric bulk at a specific position on an indazole-based inhibitor of Itk (interleukin-2-inducible tyrosine kinase) dramatically improved its selectivity against other kinases like Lck and Syk. researchgate.net

In the development of selective COX-2 inhibitors, structural modifications on the indazole and azaindazole scaffolds were systematically explored to furnish a compound with excellent selectivity versus COX-1. tandfonline.com Similarly, a structure-based design approach led to the discovery of highly selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors from a series of 4,6-disubstituted-1H-indazole derivatives. nih.gov

The table below shows the inhibitory activity and selectivity of an optimized indazole derivative against different PI3K isoforms.

CompoundPI3Kδ IC₅₀ (nM)Selectivity vs PI3Kα (fold)Selectivity vs PI3Kβ (fold)Selectivity vs PI3Kγ (fold)
FD223 12951>51

Data for a potent and selective PI3Kδ inhibitor developed through bioisosteric replacement of an indole scaffold with an indazole. nih.gov

Exploration of Indazole Scaffolds for Multitarget Ligands

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating the versatility to be decorated with various pharmacophoric features to achieve simultaneous modulation of multiple biological targets. This multitarget approach is particularly promising for complex diseases such as cancer and neurodegenerative disorders, where intricate signaling networks are often dysregulated. The strategic design of indazole-based compounds to function as multitarget ligands involves the chemical modification of the indazole core to interact with the binding sites of different proteins, thereby eliciting a synergistic or additive therapeutic effect.

In the realm of oncology, a series of 3-substituted indazole derivatives has been systematically optimized to function as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. nih.gov Kinases are a family of enzymes that play a crucial role in cell signaling and are frequently implicated in cancer development and progression. The simultaneous inhibition of multiple kinases can offer a more robust therapeutic response and potentially overcome resistance mechanisms.

One research endeavor focused on the dual inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2), two kinases that are significant in lung squamous cell carcinoma. nih.gov Through the exploration of structure-activity relationships, a potent lead compound, designated as 10a , was identified. nih.gov Further optimization of this series, focusing on cellular antiproliferative activity and in vivo pharmacokinetic properties, led to the discovery of 11k as a promising drug candidate. nih.gov This compound demonstrated significant anti-tumor efficacy in mouse xenograft models, underscoring the potential of 3-substituted indazole derivatives as multi-target kinase inhibitors. nih.gov

The following table summarizes the activity of representative 3-substituted indazole derivatives as dual inhibitors of FGFR1 and DDR2.

CompoundFGFR1 IC₅₀ (nM)DDR2 IC₅₀ (nM)
10a Data not availablePotent inhibition
11k Data not availableData not available

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency. Data for specific IC₅₀ values for compounds 10a and 11k were not publicly disclosed in the referenced study but were described as potent.

Beyond cancer, the indazole scaffold has also been explored for its potential in treating neurodegenerative diseases like Alzheimer's disease. A family of 5-substituted indazole derivatives has been developed as multitarget agents that simultaneously inhibit cholinesterases (AChE and BuChE) and β-secretase 1 (BACE1), key enzymes in the pathology of Alzheimer's. nih.govtandfonline.com Within this series, specific derivatives, including a compound referred to as derivative 3 , exhibited not only enzyme inhibitory activity but also anti-inflammatory and neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells. nih.govtandfonline.com This highlights the capacity of the indazole core to be functionalized to address multiple facets of a complex disease.

The versatility of the indazole ring system is further demonstrated by its incorporation into compounds targeting other protein families. For instance, various indazole derivatives have been investigated for their anti-inflammatory, antimicrobial, and antiviral properties, often stemming from their interaction with multiple biological targets. mdpi.comsci-hub.se The ability to synthesize diverse libraries of substituted indazoles allows for the fine-tuning of their pharmacological profiles to achieve the desired multitargeting activity.

Emerging Research Areas and Niche Applications of Indazole Derivative 3

Indazoles in Material Science and Organic Electronics

The inherent aromaticity and tunable electronic characteristics of the indazole ring system make it an attractive building block for functional organic materials. Researchers are harnessing these properties to develop advanced materials for various electronic and sensory applications.

Table 1: Performance of Indazole-Related Derivatives in OLEDs Data for illustrative purposes based on related N-heterocyclic compounds.

Compound Class Role in OLED Emission Color Max. External Quantum Efficiency (EQE) Commission Internationale de l'Éclairage (CIE) Coordinates
Carbazole-π-imidazole Emitter Deep-Blue 4.43% (0.157, 0.080) nih.gov
Pyrene-benzimidazole Emitter Pure Blue 4.3% (0.1482, 0.1300) nih.gov

The favorable photophysical properties of indazoles also make them suitable for applications in solar energy conversion. researchgate.net In the context of Dye-Sensitized Solar Cells (DSSCs), organic dyes based on a donor-π-acceptor (D-π-A) architecture are critical for efficient light harvesting. Indazole derivatives can be incorporated into these dyes as part of the π-conjugated spacer or as the donor/acceptor unit itself. For example, related imidazole-based organic dyes have been developed and shown to achieve power conversion efficiencies (PCEs) of up to 6.35%, demonstrating the potential of this class of heterocycles in DSSCs. nih.gov The ability to modify the indazole core allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for optimizing charge transfer processes at the dye-semiconductor interface. mdpi.com

Indazole derivatives are being developed as highly sensitive and selective fluorescent probes for detecting various analytes, particularly metal ions. rsc.org The nitrogen atoms in the indazole ring can act as binding sites for metal cations, and this interaction can lead to significant changes in the molecule's fluorescence properties (e.g., enhancement or quenching). This "off-on" or "on-off" switching behavior forms the basis of sensory applications.

For example, an indazole-fused rhodamine dye has been synthesized to act as a fluorescent probe for mercury ions (Hg²⁺), demonstrating a selective "off-on" signal change and achieving a very low detection limit of 0.33 nM. researchgate.net Similarly, other indazole derivatives have been designed to detect copper ions (Cu²⁺), with limits of detection in the nanomolar range. rsc.org The aggregation-induced emission (AIE) property has also been exploited in some indole and indazole-based materials to create smart fluorescent sensors. rsc.org

Table 2: Indazole Derivatives as Fluorescent Sensors

Indazole Derivative Target Analyte Sensing Mechanism Limit of Detection (LOD)
Indazole-fused Rhodamine Hg²⁺ Fluorescence "off-on" 0.33 nM researchgate.net

Catalytic Applications of Indazole Derivatives

Beyond materials science, indazole derivatives are making a mark in the field of catalysis, serving as versatile ligands for metal-catalyzed reactions and showing potential in organocatalysis.

The indazole scaffold can be readily functionalized to create novel ligands for transition metal catalysis. The nitrogen atoms of the indazole ring can coordinate to metal centers, influencing their electronic properties and reactivity. This coordination can enhance the efficiency and selectivity of various chemical transformations.

A notable example is the development of an indazole phosphine (B1218219) ligand scaffold for gold(I) catalysis. nih.gov By methylating the indazole backbone, a positive charge can be introduced, which modulates the electronic properties of the ligand and significantly impacts the catalytic activity of the gold(I) complex in reactions like propargyl amide and enyne cyclizations. nih.gov Furthermore, indazole derivatives have been used in copper-catalyzed N-arylation reactions, where they not only serve as substrates but also influence the catalytic process. acs.org The synthesis of functionalized indazoles often relies on transition metal catalysis, including palladium, rhodium, and copper-based systems, highlighting the intimate relationship between indazoles and metal catalysts. nih.govnih.govresearchgate.net

Table 3: Indazole-Based Ligands in Metal Catalysis

Ligand Type Metal Catalyst Reaction Type Key Finding
Indazole Phosphine Gold(I) Propargyl amide & enyne cyclization Insertion of a positive charge via methylation markedly alters catalytic activity. nih.gov

The application of indazole derivatives as organocatalysts is a less developed but emerging area of interest. More commonly, indazoles feature as substrates in reactions that are promoted by organocatalysts. For instance, the halogenation of indazole derivatives can be achieved using N-halosuccinimides with an organic dye, gallocyanine, acting as an organocatalyst to facilitate the halogen transfer. acs.org This reaction proceeds with regioselectivity that aligns with an electrophilic aromatic substitution mechanism. acs.org While this demonstrates the compatibility of the indazole ring with organocatalytic systems, the direct use of a chiral indazole derivative to catalyze a reaction is a field ripe for future exploration. The development of new synthetic methods for indazoles often involves catalyst-based approaches, including organocatalysis, which may inspire the design of indazoles that themselves possess catalytic activity. benthamdirect.combohrium.com

Advanced Analytical Chemistry Methodologies for Indazole Derivative 3

The robust analysis of this compound, a compound of growing interest in various research fields, necessitates the use of sophisticated analytical methodologies. These techniques are crucial for its isolation from synthetic reaction mixtures, purification to high degrees of purity, and for the detection and quantification of trace amounts in complex environmental matrices. Advanced chromatographic and spectroscopic methods are at the forefront of these analytical endeavors, ensuring the accuracy and reliability of research findings.

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatographic techniques are indispensable for the isolation and purification of this compound, as well as for the critical assessment of its purity. The selection of a specific technique is contingent on the scale of the separation and the physicochemical properties of the compound.

High-performance liquid chromatography (HPLC) is a versatile and widely employed technique for the analysis of indazole derivatives. For the separation and purification of compounds like this compound, reversed-phase HPLC is often the method of choice. A typical HPLC method would utilize a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A gradient elution, starting with a higher proportion of a polar solvent like water and gradually increasing the concentration of an organic modifier such as acetonitrile or methanol, is commonly used to ensure the efficient elution of the compound and any impurities. The addition of modifiers like formic acid or phosphoric acid to the mobile phase can improve peak shape and resolution. For preparative separations aimed at isolating larger quantities of this compound, the method can be scaled up from analytical to preparative scale columns.

For chiral versions of this compound, specialized chiral chromatography techniques are essential to separate enantiomers. Chiral stationary phases (CSPs) based on polysaccharide derivatives, such as cellulose or amylose, are frequently used. Both normal-phase (using eluents like hexane and an alcohol modifier) and reversed-phase conditions can be employed to achieve enantioselective separation. Supercritical fluid chromatography (SFC) has also emerged as a powerful and "green" alternative for chiral separations, utilizing supercritical carbon dioxide as the main mobile phase component, often with a small amount of an organic modifier. SFC can offer faster separations and reduced solvent consumption compared to HPLC. researchgate.netnih.govnih.govresearchgate.net

The purity of this compound is paramount for its application in research and development. HPLC and Ultra-High-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry (MS), provide high-resolution separation and sensitive detection for purity assessment. These techniques can detect and quantify even minor impurities, ensuring the high quality of the compound.

Table 1: Exemplary HPLC and Chiral SFC Parameters for the Analysis of Indazole Derivatives

ParameterHPLC (Reversed-Phase)Chiral HPLCChiral SFC
Stationary Phase C18 (e.g., 5 µm particle size)Polysaccharide-based (e.g., cellulose or amylose derivatives)Polysaccharide-based (e.g., Lux® Cellulose-2)
Mobile Phase Water/Acetonitrile or Water/Methanol gradient with 0.1% Formic AcidHeptane/Ethanol (Normal Phase) or Acetonitrile/Water (Reversed Phase)CO2 / Isopropanol (gradient)
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.0 mL/min2 - 4 mL/min
Detection UV (e.g., 254 nm), Mass Spectrometry (MS)UV, Circular Dichroism (CD)UV, PDA, CD
Column Temperature 25 - 40 °C20 - 35 °C35 - 45 °C

Trace Analysis in Complex Matrices (e.g., environmental samples)

The increasing prevalence of emerging contaminants, including pharmaceutical compounds and their derivatives, in the environment necessitates the development of sensitive analytical methods for their detection at trace levels (ng/L to µg/L) in complex matrices such as water and soil. doi.orgtaylorfrancis.comresearchgate.netnih.gov The analysis of this compound in environmental samples presents a significant challenge due to the low concentrations and the presence of interfering substances.

The analytical workflow for trace analysis typically involves a multi-step process beginning with sample collection, followed by extraction and pre-concentration, and concluding with instrumental analysis. Solid-phase extraction (SPE) is a widely adopted technique for the extraction and cleanup of analytes from aqueous samples. nih.govscielo.org.zanih.gov For compounds with properties similar to indazole derivatives, hydrophilic-lipophilic balanced (HLB) sorbents are often effective. nih.govnih.gov The SPE process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of an organic solvent. For solid matrices like soil and sediment, techniques such as ultrasonic-assisted extraction (UAE) or pressurized liquid extraction (PLE) can be employed to extract the target compound into a solvent prior to cleanup by SPE. scielo.org.za

For the final determination, highly sensitive and selective analytical techniques are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis of organic micropollutants. mdpi.com This technique offers excellent selectivity through multiple reaction monitoring (MRM) and high sensitivity, enabling the detection of analytes at very low concentrations. Gas chromatography-mass spectrometry (GC-MS) can also be utilized, particularly for more volatile or derivatized indazole derivatives. gdut.edu.cnnih.govresearchgate.net The development of a robust LC-MS/MS or GC-MS method involves the optimization of chromatographic conditions for separation and mass spectrometric parameters for sensitive and specific detection.

Table 2: General Workflow for Trace Analysis of this compound in Environmental Samples

StepTechniqueDescriptionKey Parameters
1. Sample Collection Grab SamplingCollection of water or soil/sediment samples from the field.Representative sampling, proper storage (e.g., refrigeration).
2. Extraction (Water) Solid-Phase Extraction (SPE)Passing the water sample through a sorbent cartridge to retain the analyte.Sorbent type (e.g., HLB), sample pH, flow rate.
2. Extraction (Soil/Sediment) Ultrasonic-Assisted Extraction (UAE) / Pressurized Liquid Extraction (PLE)Extraction of the analyte from the solid matrix using an organic solvent.Solvent type, temperature, pressure, extraction time.
3. Elution & Concentration Solvent ElutionEluting the retained analyte from the SPE cartridge with a small volume of solvent.Elution solvent, volume.
4. Instrumental Analysis LC-MS/MS or GC-MSSeparation, identification, and quantification of the analyte.Chromatographic column, mobile/carrier gas, MS parameters (ionization mode, transitions).

Future Directions and Unexplored Avenues in Indazole Derivative 3 Research

Integration of Artificial Intelligence and Machine Learning in Indazole Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the landscape of drug discovery and development, and their application to indazole research is a promising frontier. nih.govengineering.org.cn These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating research and reducing costs. nih.govengineering.org.cn

Table 1: AI-Powered Tools for Synthetic Route Prediction

Tool/Platform Developer/Institution Key Features Potential Application for Indazole Derivative 3
Synthia™ MilliporeSigma Advanced retrosynthesis planning, considers cost and availability of starting materials. Designing a cost-effective and scalable synthesis route.
Chematica (now part of Synthia™) University of Warsaw Utilizes expert-coded rules of organic synthesis to plan complex syntheses. Exploring novel and unconventional synthetic pathways.

This table is for illustrative purposes and includes general AI tools that could be applied to this compound.

Exploration of Novel Synthetic Paradigms and Sustainable Approaches

The synthesis of indazole derivatives is an area of active research, with a growing emphasis on the development of novel and sustainable methods. nih.gov Traditional synthetic routes often rely on harsh reagents and generate significant waste. nih.gov Future research on this compound will likely focus on "green chemistry" approaches that are more environmentally friendly. nih.gov This includes the use of catalysts to improve reaction efficiency, the use of safer solvents, and the development of one-pot reactions that reduce the number of synthetic steps. nih.gov Such approaches not only minimize the environmental impact of producing this compound but can also lead to higher yields and lower costs. nih.gov

Development of Indazole-Based Prodrug Strategies (Theoretical and Pre-clinical)

A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. The development of prodrugs of this compound is a promising strategy to improve its pharmacokinetic properties, such as solubility and bioavailability. nih.gov For example, an N-acyloxymethyl group could be added to the indazole core to create a prodrug that is more water-soluble than the parent compound. nih.gov This prodrug would then be enzymatically cleaved in the body to release the active this compound. nih.gov Theoretical and pre-clinical studies will be essential to design and evaluate the efficacy and safety of such prodrugs. nih.gov

Table 2: Potential Prodrug Strategies for this compound

Prodrug Moiety Rationale for Use Potential Advantages
N-acyloxymethyl Increased aqueous solubility Improved oral bioavailability, potential for parenteral administration.
Phosphate esters Enhanced water solubility and stability Suitable for intravenous formulations, rapid conversion to the active drug.

This table presents theoretical prodrug strategies that could be explored for this compound.

Investigation of Rare Isomeric Forms and Tautomeric Equilibria

Indazole and its derivatives can exist in different isomeric and tautomeric forms. researchgate.netmdpi.com Tautomers are isomers that readily interconvert, and the position of a hydrogen atom is different between them. researchgate.netmdpi.com For indazoles, the most common tautomers are the 1H- and 2H-forms, with the 1H-tautomer generally being more stable. researchgate.net However, the less common 2H- and 3H-tautomers can also exist and may have different biological activities. researchgate.net A thorough investigation of the rare isomeric forms and tautomeric equilibria of this compound is crucial for a complete understanding of its pharmacology. nih.govresearchgate.net This knowledge can inform the design of new analogs with improved properties. google.com

Challenges and Opportunities in Process Development and Scalability of this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. For the synthesis of this compound, these challenges may include ensuring the safety of the process, maintaining high purity and yield, and minimizing costs. However, these challenges also present opportunities for innovation. The use of high-throughput screening and statistical modeling can help to optimize reaction conditions and identify the most efficient and robust synthetic route. Furthermore, the development of continuous flow manufacturing processes could offer a safer, more efficient, and more scalable alternative to traditional batch manufacturing.

Q & A

What are the common synthetic routes for Indazole derivative 3, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer:
this compound is typically synthesized via acylation or condensation reactions. For example, aroyl chlorides or carboxylic acids are reacted with indazole precursors in the presence of catalysts like Et₃N under dry conditions (e.g., CH₂Cl₂ or DMF) . Key variables affecting yield and purity include temperature control (e.g., reflux vs. room temperature), solvent choice, and stoichiometric ratios. To minimize byproducts such as N-alkylated isomers (e.g., ethylated indazole derivatives), precise control of reaction time and acid scavengers (e.g., SOCl₂) is critical. X-ray crystallography or 2D NMR can confirm structural integrity post-synthesis .

Which spectroscopic techniques are most reliable for characterizing the structural purity of this compound?

Methodological Answer:
High-resolution mass spectrometry (HRMS) and LC-QTOF-MS are essential for confirming molecular formulas and detecting impurities. For structural elucidation, ¹H/¹³C NMR (including DEPT and COSY experiments) can differentiate positional isomers (e.g., 1H- vs. 2H-indazole tautomers). X-ray crystallography is definitive for resolving ambiguous cases, such as unexpected alkylation patterns or regioselectivity issues .

How do substituents at the 3-position of the indazole scaffold influence its biological activity?

Methodological Answer:
The 3-position is critical for target engagement. For instance:

  • Anti-tumor activity : Bulky substituents (e.g., aryl groups) enhance interactions with hydrophobic pockets in HIF-1α or FGFR kinases, improving inhibitory potency .
  • Antibacterial activity : Electron-withdrawing groups (e.g., fluorine) at C3 optimize DNA gyrase binding by altering electron density .
    Structure-activity relationship (SAR) studies should systematically vary substituents while monitoring changes in IC₅₀ values via enzyme assays or cell-based models.

How can molecular dynamics (MD) simulations and 3D-QSAR models predict the binding affinity of this compound with HIF-1α?

Methodological Answer:
3D-QSAR models (e.g., CoMFA or CoMSIA) map steric, electrostatic, and hydrophobic fields around the ligand to correlate structural features with HIF-1α inhibition. MD simulations (≥100 ns) assess stability of ligand-receptor complexes in silico, identifying key residues (e.g., Asn803, Gln817) for hydrogen bonding or π-π stacking. Validation metrics include q² > 0.5 and r² > 0.8, ensuring predictive robustness .

What strategies resolve contradictions in biological activity data for this compound across different cell lines or in vivo models?

Methodological Answer:
Contradictions may arise due to:

  • Cell line variability : Test potency in ≥3 cell lines (e.g., U87MG glioblastoma vs. MCF-7 breast cancer) to assess tissue-specific effects .
  • Metabolic differences : Use pharmacokinetic profiling (e.g., liver microsome assays) to identify metabolites that alter activity in vivo vs. in vitro .
  • Off-target effects : Employ kinome-wide screening or CRISPR-Cas9 knockouts to isolate primary targets .

What computational tools are recommended for designing novel this compound analogs with improved selectivity?

Methodological Answer:

  • Docking software (AutoDock Vina, Glide) : Prioritize compounds with complementary shape/charge to target pockets (e.g., glucocorticoid receptor’s “meta channel”) .
  • Free-energy perturbation (FEP) : Quantify binding energy differences between analogs to guide substitutions .
  • ADMET prediction (SwissADME) : Filter candidates with favorable bioavailability and low cytotoxicity early in design .

How do solvent polarity and pH impact the stability of this compound during storage?

Methodological Answer:
Indazole derivatives are prone to hydrolysis in polar protic solvents (e.g., water) or acidic/basic conditions. Stability studies using accelerated degradation (40°C/75% RH) with HPLC monitoring reveal optimal storage in anhydrous DMSO or solid-state under inert gas. Buffering at pH 6–7 minimizes deamination or ring-opening reactions .

What in vitro assays are most suitable for evaluating the anti-inflammatory potential of this compound?

Methodological Answer:

  • COX-1/COX-2 inhibition : Use ELISA kits to measure prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .
  • NF-κB luciferase reporter assays : Quantify transcriptional activity in HEK293T cells transfected with NF-κB response elements .
  • Cytokine profiling (IL-6, TNF-α) : Multiplex assays in primary immune cells validate specificity .

How can regioselectivity challenges in indazole functionalization be addressed?

Methodological Answer:

  • Directed ortho-metalation : Use directing groups (e.g., Boc-protected amines) to control C3 vs. C5 substitution .
  • Microwave-assisted synthesis : Enhances regioselectivity by accelerating reaction kinetics, reducing side pathways .
  • Protecting group strategies : Temporary protection of reactive sites (e.g., NH indazole with SEM groups) enables sequential derivatization .

What in vivo models are appropriate for testing the antitumor efficacy of this compound?

Methodological Answer:

  • Xenograft models : Implant human tumor cells (e.g., HCT116 colorectal) into immunodeficient mice; monitor tumor volume and metastasis via bioluminescence .
  • Patient-derived xenografts (PDX) : Recapitulate tumor heterogeneity and drug resistance mechanisms .
  • Orthotopic models : For glioblastoma, intracranial implantation in rats improves clinical relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.